molecular formula C20H18N4OS2 B6507252 3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole CAS No. 1448074-04-1

3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole

Cat. No. B6507252
CAS RN: 1448074-04-1
M. Wt: 394.5 g/mol
InChI Key: ISUWBFFFLLUSST-UHFFFAOYSA-N
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Description

3-{4-[4-(Thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole, commonly referred to as 3TIP, is a synthetic compound that has been used in scientific research for a variety of applications. It is used to study the biochemical and physiological effects of various compounds, as well as to explore the potential therapeutic uses of these compounds. 3TIP has been studied for its ability to interact with various cellular receptors and enzymes, as well as for its potential to modulate the activity of several biochemical pathways. It is also being studied for its ability to inhibit the activity of certain enzymes and proteins, and for its potential to alter the expression of certain genes.

Scientific Research Applications

Indole derivatives also possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Anticancer Activity

A series of novel thiophene-containing 1,3-di-arylpyrazole derivatives were synthesized and showed anticancer activity against MCF7, MDA-MB-231, HeLa, Raji, and HL60 human cancer cells .

Commercial Applications

The compound “F6477-0495” is also known as “Seasoned Planked Elm” in the Formica® Laminate Collection . It is used in the design and manufacturing of decorative laminates, offering a unique aesthetic appeal .

properties

IUPAC Name

1H-indol-3-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c25-19(16-11-21-17-4-2-1-3-15(16)17)23-6-8-24(9-7-23)20-22-18(13-27-20)14-5-10-26-12-14/h1-5,10-13,21H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUWBFFFLLUSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

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